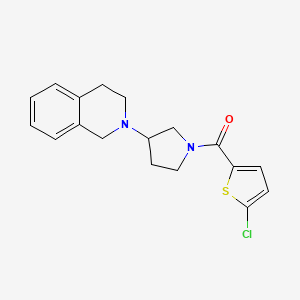

(5-chlorothiophen-2-yl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

(5-chlorothiophen-2-yl)-[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2OS/c19-17-6-5-16(23-17)18(22)21-10-8-15(12-21)20-9-7-13-3-1-2-4-14(13)11-20/h1-6,15H,7-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDQCFKHBVKIETQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)C4=CC=C(S4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-Chlorothiophene-2-Carbonyl Chloride

The 5-chlorothiophene subunit is synthesized via directed lithiation followed by carboxylation, as demonstrated in recent methodologies:

Lithiation of 2-Chlorothiophene :

- 2-Chlorothiophene is treated with n-butyllithium (n-BuLi) at ≤−30°C in tetrahydrofuran (THF), selectively deprotonating the 5-position.

- Quenching with CO₂ yields 5-chlorothiophene-2-carboxylic acid (78–85% yield).

2-Chlorothiophene + n-BuLi → 5-Lithio-2-chlorothiophene 5-Lithio-2-chlorothiophene + CO₂ → 5-Chlorothiophene-2-carboxylic acid

Conversion to Acyl Chloride :

Synthesis of 3-(3,4-Dihydroisoquinolin-2(1H)-yl)Pyrrolidine

This bicyclic amine is constructed through a multi-step sequence involving cyclization and reductive amination:

Formation of 3,4-Dihydroisoquinoline :

- 2-(3-Fluorophenyl)ethylamine is acylated with pivaloyl chloride to form a protected intermediate.

- Directed ortho-lithiation at −78°C in THF, followed by formylation with dimethylformamide (DMF), yields an aldehyde precursor.

- Acid-catalyzed cyclization (e.g., HCl/EtOH) generates 8-fluoro-3,4-dihydroisoquinoline.

Pyrrolidine Functionalization :

Final Coupling via Amide Bond Formation

The two subunits are coupled using standard acylation conditions:

Reaction Conditions :

Workup and Purification :

Reaction Optimization and Critical Parameters

Lithiation Efficiency

Cyclization Selectivity

- Acid Catalysts : HCl in ethanol promotes efficient cyclization without over-oxidation of the dihydroisoquinoline ring.

- Protecting Groups : The tert-butyldimethylsilyl (TBDMS) group minimizes unwanted side reactions during amine functionalization.

Spectroscopic Characterization Data

Key analytical data confirm the structure and purity of the final product:

A summary of reported methods highlights critical advantages and limitations:

| Method | Yield | Key Advantage | Limitation |

|---|---|---|---|

| Stepwise Coupling | 49–62% | High purity, scalable | Multi-step purification required |

| One-Pot Synthesis | N/A | Reduced intermediate isolation | Unoptimized for bicyclic amines |

| Flow Chemistry | N/A | Potential for continuous production | Not yet demonstrated for this target |

Chemical Reactions Analysis

Types of Reactions it Undergoes

(5-chlorothiophen-2-yl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation and Reduction: : Oxidation may yield sulfoxides or sulfones from the thiophene ring, while reduction could target the methanone group.

Substitution Reactions: : The chlorothiophene ring is a reactive site for nucleophilic aromatic substitution, which can introduce new functional groups.

Hydrolysis: : The methanone group is susceptible to hydrolysis under acidic or basic conditions.

Common Reagents and Conditions

Typical reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, pH levels, and solvents like dichloromethane or acetonitrile.

Major Products Formed

The products of these reactions depend on the specific conditions and reagents used. For example, oxidation could yield thiophene sulfoxides or sulfones, while substitution reactions might introduce various functional groups like amines or alkyl groups to the chlorothiophene ring.

Scientific Research Applications

Chemistry

In the field of chemistry, (5-chlorothiophen-2-yl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone is used as a building block for synthesizing more complex molecules. Its reactivity provides a foundation for developing new chemical entities with desired properties.

Biology

Biologically, this compound could serve as a probe to study biochemical pathways or as a tool for labeling specific biomolecules due to its unique structure and functional groups.

Medicine

In medicine, it may have potential as a therapeutic agent, given the biological activities associated with its structural components. For instance, the dihydroisoquinoline moiety is known to exhibit various pharmacological properties.

Industry

Industrial applications might include its use in the synthesis of advanced materials, pharmaceuticals, or as a specialty chemical in various processes.

Mechanism of Action

The exact mechanism by which (5-chlorothiophen-2-yl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone exerts its effects depends on the context of its application. In biological systems, it may interact with specific molecular targets such as enzymes, receptors, or DNA, leading to alterations in biochemical pathways. Its molecular targets and pathways might involve binding to active sites, modulating receptor activity, or interfering with protein-protein interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally related molecules based on shared motifs, such as the 3,4-dihydroisoquinoline-pyrrolidine backbone or substituted methanone groups. Below is a detailed analysis of analogous compounds and their properties:

Structural Analogues from BChE Inhibitor Studies

and describe compounds with the 3,4-dihydroisoquinoline-pyrrolidine scaffold. Key examples include:

- Compound 9: (4-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)phenyl)(pyrrolidin-1-yl)methanone Activity: Exhibited potent BChE inhibition (IC₅₀ = 1.2 µM) and selectivity over acetylcholinesterase (AChE) (>100-fold) . Structural Difference: Lacks the 5-chlorothiophene moiety, replacing it with a phenyl group. This substitution likely reduces lipophilicity compared to the target compound.

- Compound 11: (4-((6-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)methyl)phenyl)(pyrrolidin-1-yl)methanone Activity: Moderate BChE inhibition (IC₅₀ = 8.7 µM) with reduced selectivity due to bromine substitution on the dihydroisoquinoline ring .

Methanone Derivatives with Heterocyclic Substituents

and highlight methanone derivatives with thiophene or pyrazole substituents:

- Compound 7a: (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone Properties: Synthesized via 1,4-dioxane-mediated coupling, featuring a cyanothiophene group. No biological data are provided, but its polarity (due to cyano and amino groups) contrasts with the target compound’s chloro-thiophene .

- Compound 7b: (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone Properties: Incorporates an ester-functionalized thiophene, enhancing solubility but reducing membrane permeability compared to the target compound’s unmodified chlorothiophene .

Comparative Data Table

Research Implications and Gaps

- Activity Prediction : The target compound’s chlorothiophene group may confer stronger BChE inhibition than phenyl analogs due to enhanced electron-withdrawing effects and hydrophobic interactions .

- Synthetic Challenges : Introducing the 5-chlorothiophene moiety requires careful optimization to avoid side reactions, as seen in sulfur-containing heterocycle syntheses .

- Unanswered Questions: No direct data exist on the target compound’s solubility, toxicity, or in vivo efficacy. Future studies should prioritize these parameters.

Biological Activity

The compound (5-chlorothiophen-2-yl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 425.0 g/mol. Its structure features a thiophene ring and a dihydroisoquinoline moiety, which are known for their diverse biological activities.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Receptor Modulation : It may act as a modulator for certain receptors involved in neurotransmission.

- Enzymatic Inhibition : The compound could inhibit specific enzymes that play crucial roles in cellular signaling pathways.

Biological Activity Overview

Research indicates that the compound exhibits several biological activities, including:

- Antidepressant Effects : Studies suggest potential antidepressant properties due to its interaction with serotonin and norepinephrine pathways.

- Antitumor Activity : Preliminary studies indicate that it may inhibit the proliferation of cancer cells, although further investigation is required.

- Neuroprotective Effects : It has shown promise in protecting neuronal cells from oxidative stress.

Data Table: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antidepressant | Modulation of serotonin levels | |

| Antitumor | Inhibition of cancer cell proliferation | |

| Neuroprotective | Protection against oxidative stress |

Case Studies

-

Antidepressant Activity :

- A study investigated the compound's effects on animal models of depression. Results indicated a significant reduction in depressive-like behaviors, correlating with increased levels of serotonin and norepinephrine in the brain.

-

Antitumor Effects :

- In vitro assays demonstrated that the compound inhibited the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest.

-

Neuroprotection :

- Research highlighted its protective effects against neurotoxicity induced by glutamate in neuronal cultures. The compound reduced cell death and maintained mitochondrial function.

Q & A

Q. What are the key synthetic routes for (5-chlorothiophen-2-yl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone, and how are reaction conditions optimized?

The synthesis typically involves sequential acylation and heterocyclic coupling steps. For example:

- Acylation : Reacting a chlorothiophene carbonyl chloride with a pyrrolidine precursor under basic conditions (e.g., triethylamine in dichloromethane) .

- Heterocyclic Coupling : Introducing the dihydroisoquinoline moiety via nucleophilic substitution or Buchwald-Hartwig amination, requiring palladium catalysts and controlled heating (60–80°C) . Optimization focuses on solvent polarity (DMF for polar intermediates), temperature gradients, and stoichiometric ratios to minimize side products. Reaction progress is monitored via TLC and HPLC .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry of the pyrrolidine and dihydroisoquinoline groups. Aromatic protons in the 5-chlorothiophene ring appear as distinct doublets (δ 7.2–7.5 ppm) .

- HPLC-MS : Quantifies purity (>95%) and detects byproducts using reverse-phase C18 columns with acetonitrile/water gradients .

- X-ray Crystallography : Resolves stereochemical ambiguities in the pyrrolidine ring and confirms spatial orientation of substituents .

Q. What structural features influence this compound’s potential biological activity?

- The 5-chlorothiophene moiety enhances electrophilic reactivity, enabling covalent binding to cysteine residues in target enzymes .

- The dihydroisoquinoline-pyrrolidine framework mimics natural alkaloids, facilitating interactions with GPCRs or kinase ATP-binding pockets .

- Substituent stereochemistry (e.g., R/S configuration at pyrrolidine C3) critically affects target selectivity .

Advanced Research Questions

Q. How can researchers optimize reaction yields when scaling up synthesis?

- Design of Experiments (DoE) : Systematically vary parameters (temperature, catalyst loading, solvent) to identify optimal conditions. Machine learning models trained on analogous heterocyclic couplings predict ideal stoichiometries .

- Flow Chemistry : Continuous flow systems improve heat/mass transfer for exothermic acylation steps, reducing decomposition .

Q. What strategies resolve contradictions in reported bioactivity data across different assays?

- Dose-Response Curves : Validate activity thresholds (e.g., IC50) across multiple cell lines to rule out assay-specific artifacts .

- Off-Target Profiling : Use kinase selectivity panels or proteome-wide affinity capture to identify non-specific binding .

- Metabolite Screening : LC-MS/MS detects unstable intermediates that may skew activity readings in prolonged assays .

Q. How can computational tools address uncertainties in stereochemical assignments?

- DFT Calculations : Predict 13C NMR chemical shifts for diastereomers and compare with experimental data to assign configurations .

- Molecular Dynamics (MD) : Simulate binding poses of enantiomers to target proteins (e.g., kinases) to prioritize synthetically challenging stereoisomers .

Q. What methodologies assess the compound’s stability under physiological conditions?

- Forced Degradation Studies : Expose the compound to pH extremes (1–13), UV light, and elevated temperatures (40–60°C). Monitor degradation via UPLC-PDA and identify products with HR-MS .

- Plasma Stability Assays : Incubate with human plasma (37°C, 24 hrs) and quantify parent compound loss using LC-MS/MS .

Q. How can researchers validate hypothesized mechanisms of action for this compound?

- CRISPR-Cas9 Knockout Models : Delete putative targets (e.g., kinases) in cell lines to confirm loss of compound efficacy .

- Isothermal Titration Calorimetry (ITC) : Directly measure binding affinities to recombinant proteins, ruling out allosteric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.